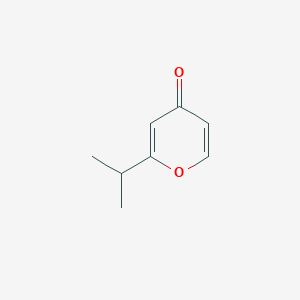
2-Propan-2-ylpyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4H-pyran-4-one is an organic compound with the molecular formula C8H10O2 It belongs to the class of pyran derivatives, which are six-membered oxygen-containing heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4H-pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-alkoxycyclobutanones with epoxides in the presence of boron trifluoride etherate. This reaction is diastereoselective and yields trans diastereomers in excess . Another approach involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of 2-Isopropyl-4H-pyran-4-one typically involves optimized synthetic routes to ensure high yield and purity. The use of green chemistry principles, such as atom economy and environmentally friendly catalysts, is often emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4H-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of electrophilic and nucleophilic centers within the molecule .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 2-Isopropyl-4H-pyran-4-one.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted pyran derivatives .
Aplicaciones Científicas De Investigación
2-Isopropyl-4H-pyran-4-one has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic and nucleophilic centers facilitate its binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-6-isopropyl-4H-pyran-4-one
- 4-Hydroxy-2-pyrone
- 2,3-Dihydro-4H-pyran-4-one
Uniqueness
2-Isopropyl-4H-pyran-4-one is unique due to its specific isopropyl substitution at the 2-position, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
182616-37-1 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
2-propan-2-ylpyran-4-one |
InChI |
InChI=1S/C8H10O2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
Clave InChI |
CPUXMBKSJPOEBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C=CO1 |
SMILES canónico |
CC(C)C1=CC(=O)C=CO1 |
Sinónimos |
4H-Pyran-4-one,2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















